![molecular formula C14H14N2OS B2550139 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 303755-82-0](/img/structure/B2550139.png)
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound "N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, where a condensation reaction between 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole was performed . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a method that could potentially be adapted for the synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For instance, the molecular structure of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was confirmed using UV-Vis, IR, 1H- and 13C-NMR spectroscopies . These techniques could be employed to analyze the molecular structure of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including complexation with metals, as seen with the synthesis of neodymium(III) and thallium(III) complexes of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide . The ligand in these complexes coordinates to the metal ions through nitrogen and oxygen atoms. The reactivity of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could be explored in similar complexation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated, and it was found that specific non-covalent interactions and functionalities affect their gelation properties . The physical and chemical properties of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could be similarly influenced by its molecular features.
Case Studies
Several benzothiazole derivatives have been evaluated for their biological activities. For instance, N-substituted benzamide derivatives showed promising anticancer activity against various human cancer cell lines . Additionally, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes exhibited significant antibacterial activities . These studies provide a basis for investigating the biological activities of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in future research.
Scientific Research Applications
Synthesis and Antitumor Activity
- A series of compounds, including N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, were synthesized and evaluated for antitumor activity. Certain derivatives demonstrated significant antitumor effects, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis and Pharmacological Evaluation
- A study synthesized a range of 1,3-benzothiazol-2-yl benzamides and evaluated them for anticonvulsant activity. The compounds were active in MES and scPTZ screens, suggesting their utility in pharmacological applications (Rana et al., 2008).
Catalysis and Chemical Synthesis
- A novel ligand, N-(4,5-dihydrooxazol-2-yl)benzamide, was used in a copper-catalyzed intramolecular cyclization process to successfully synthesize a variety of N-benzothiazol-2-yl-amides. This showcases the compound's utility in facilitating complex chemical reactions (Wang et al., 2008).
Diuretic Activity
- Among a series of synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, one compound showed significant promise as a diuretic agent. This highlights the potential of such compounds in the development of new diuretics (Yar & Ansari, 2009).
Photophysical Studies
- Novel fluorescent derivatives based on benzimidazole, benzoxazole, and benzothiazole were synthesized and their photophysical properties investigated. The findings suggest applications in materials science, particularly in areas requiring fluorescent properties (Padalkar et al., 2011).
Antimicrobial and Psychotropic Activities
- New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and evaluated for psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This study highlights the diverse potential pharmacological applications of these compounds (Zablotskaya et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h1-3,6-7H,4-5,8-9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEJUGHRZYBBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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